4-Difluoromethoxy-3-fluorophenylacetic acid

Descripción

Systematic Nomenclature and Molecular Descriptors

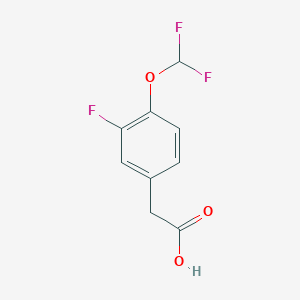

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 2-[4-(difluoromethoxy)-3-fluorophenyl]acetic acid. The compound is uniquely identified by Chemical Abstracts Service registry number 1261851-55-1, which serves as the definitive identifier in chemical databases and literature. The molecular formula C₉H₇F₃O₃ indicates the presence of nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 220.14 grams per mole.

The International Chemical Identifier string for this compound is InChI=1S/C9H7F3O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14), which provides a standardized textual representation of the molecular structure. The corresponding International Chemical Identifier Key is VHFMSYGWFHDRBD-UHFFFAOYSA-N, offering a fixed-length hash code derived from the full International Chemical Identifier. The Simplified Molecular Input Line Entry System notation C1=CC(=C(C=C1CC(=O)O)F)OC(F)F provides an alternative linear representation that explicitly shows the connectivity pattern of atoms within the molecule.

The compound exhibits multiple synonymous names in chemical literature, including [4-(difluoromethoxy)-3-fluorophenyl]acetic acid, benzeneacetic acid 4-(difluoromethoxy)-3-fluoro-, and 4-(difluoromethoxy)-3-fluorobenzeneacetic acid. The MDL number MFCD18395038 serves as an additional catalog identifier in various chemical databases. The European Community number 978-745-4 provides regulatory identification within European chemical registration systems.

Crystallographic and Stereochemical Analysis

The crystallographic properties of this compound reflect the influence of multiple fluorine substituents on the solid-state organization and intermolecular interactions. The compound exhibits a density of 1.4 ± 0.1 grams per cubic centimeter, indicating relatively compact molecular packing in the crystalline state. This elevated density compared to non-fluorinated phenylacetic acid derivatives can be attributed to the high electronegativity and small van der Waals radius of fluorine atoms, which facilitate efficient space-filling arrangements in the crystal lattice.

The boiling point of 303.1 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure demonstrates the thermal stability of the compound and the strength of intermolecular forces in the liquid state. The flash point of 137.1 ± 26.5 degrees Celsius provides important information regarding the volatility characteristics and thermal behavior of the compound. The refractive index of 1.479 indicates the optical properties of the material and reflects the electronic polarization effects arising from the fluorinated substituents.

X-ray crystallographic analysis techniques would be particularly valuable for determining the precise three-dimensional arrangement of atoms within the crystal structure of this compound. The presence of multiple fluorine atoms creates opportunities for various types of intermolecular interactions, including hydrogen bonding between the carboxylic acid functional group and neighboring molecules, as well as potential fluorine-hydrogen interactions and dipole-dipole interactions arising from the polar difluoromethoxy group. The stereochemical analysis reveals that the compound does not possess chiral centers, resulting in a single stereoisomeric form that simplifies both synthesis and characterization efforts.

Electronic Configuration and Quantum Chemical Properties

The electronic configuration of this compound is significantly influenced by the presence of three fluorine atoms, which represent the most electronegative element in the periodic table. Theoretical calculations using Density Functional Theory methods provide insights into the electronic structure and quantum chemical properties of fluorinated aromatic compounds. The difluoromethoxy group at the para position introduces significant electron-withdrawing effects through both inductive and resonance mechanisms, while the additional fluorine substituent at the meta position further modulates the electronic density distribution throughout the aromatic system.

The molecular electrostatic potential mapping reveals regions of electron density depletion and accumulation, with the fluorine atoms creating areas of negative electrostatic potential due to their high electronegativity. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels are modified by the fluorine substituents, affecting the compound's chemical reactivity and electronic transitions. The energy gap between these frontier molecular orbitals provides information about the kinetic stability and chemical reactivity of the molecule.

Mulliken atomic charge analysis demonstrates that fluorine atoms carry significant negative partial charges, while the carbon atoms directly bonded to fluorine exhibit corresponding positive partial charges. The carboxylic acid functional group maintains its characteristic electronic properties, with the oxygen atoms carrying negative charges and the hydrogen atom of the hydroxyl group bearing a positive charge. The electronic configuration calculations indicate that the compound possesses good kinetic stability due to the stabilizing effects of the fluorinated substituents on the aromatic system.

The polarizability and dipole moment of the molecule are substantially influenced by the fluorinated substituents, with the difluoromethoxy group contributing significantly to the overall molecular dipole. These electronic properties directly impact the compound's behavior in solution, its interactions with other molecules, and its potential utility in various chemical applications. The quantum chemical calculations also provide information about vibrational frequencies, which are useful for infrared spectroscopic characterization and structural confirmation.

Comparative Structural Analysis with Fluorinated Phenylacetic Acid Derivatives

A comprehensive comparative analysis with other fluorinated phenylacetic acid derivatives reveals distinctive structural features and property trends within this class of compounds. The systematic evaluation of matched molecular pairs demonstrates how different fluorination patterns affect physicochemical properties. The series of compounds includes 3,4-difluorophenylacetic acid, 3,5-difluorophenylacetic acid, and 2,4,6-trifluorophenylacetic acid, each exhibiting unique property profiles based on the number and position of fluorine substituents.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Fluorine Count |

|---|---|---|---|---|

| This compound | C₉H₇F₃O₃ | 220.14 | 1261851-55-1 | 3 |

| 3,4-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 658-93-5 | 2 |

| 3,5-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 105184-38-1 | 2 |

| 2,4,6-Trifluorophenylacetic acid | C₈H₅F₃O₂ | 190.12 | 209991-63-9 | 3 |

The structural comparison reveals that this compound possesses the highest molecular weight among the series due to the presence of the difluoromethoxy group, which adds both carbon and additional fluorine content. The lipophilicity trends among fluorinated carboxylic acid derivatives demonstrate that the number and arrangement of fluorine atoms significantly impact the logarithm of the distribution coefficient at physiological pH. Compounds with gem-difluoromethoxy groups typically exhibit different lipophilicity profiles compared to those with discrete fluorine substituents due to the formation of larger dipole moments when fluorine atoms are positioned on vicinal carbons.

The acidity constants of fluorinated phenylacetic acid derivatives show systematic variations based on the electron-withdrawing effects of different fluorination patterns. The presence of multiple fluorine substituents generally increases the acidity of the carboxylic acid functional group through inductive effects, with compounds containing trifluoromethyl or difluoromethoxy groups exhibiting particularly enhanced acidity. The this compound demonstrates intermediate acidity values compared to less fluorinated analogs while maintaining weak acidic character with predicted pKa values in the range of 8 to 12.

Permeability characteristics in parallel artificial membrane permeability assays reveal that fluorinated derivatives generally exhibit higher permeability values compared to non-fluorinated analogs due to increased lipophilicity and reduced hydrogen bonding potential. The strategic incorporation of fluorine atoms creates opportunities for enhanced membrane permeation while maintaining the essential chemical functionality of the carboxylic acid group. The comparative analysis demonstrates that this compound represents an optimal balance between fluorination extent and molecular properties, making it a valuable member of the fluorinated phenylacetic acid family for various chemical applications.

Propiedades

IUPAC Name |

2-[4-(difluoromethoxy)-3-fluorophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFMSYGWFHDRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Diazotization and Vinylidene Chloride Addition Method

A prominent method for preparing fluoro-substituted phenylacetic acids involves diazotization of fluoroanilines followed by addition of vinylidene chloride to form trichloroethyl intermediates, which are subsequently hydrolyzed to the target acid.

| Step | Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Diazotization and addition | 4-Fluoroaniline is diazotized in acidic medium with sodium nitrite, then reacted with vinylidene chloride in presence of phase transfer catalyst (e.g., tetramethylammonium chloride) and copper catalyst | HCl (15-20%), vinylidene chloride, CuCl₂, tetramethylammonium chloride, temperature: -5 to 5°C | 1-(2,2,2-trichloroethyl)-4-fluorobenzene |

| 2. Hydrolysis | The trichloroethyl intermediate is hydrolyzed under acidic conditions at elevated temperature | 25% HCl, 65-75°C, 8 hours | 4-Fluorophenylacetic acid |

This method was demonstrated with high yields and purity (>99% HPLC) for fluoro-substituted phenylacetic acids and can be adapted for difluoromethoxy-substituted analogs by starting with appropriately substituted anilines.

O-Alkylation of Hydroxybenzaldehyde Derivatives

For the difluoromethoxy group introduction, a common approach involves O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde, followed by oxidation and chlorination to install the phenylacetic acid moiety.

- The hydroxy group is converted to the difluoromethoxy group by reaction with difluoromethylating agents.

- Subsequent oxidation of the aldehyde to carboxylic acid is performed using strong oxidants.

- Chlorination or halogenation steps may be used to activate the side chain for further transformations.

Industrial production optimizes these steps for scalability, often employing sodium hydroxide as a base in the final oxidation step for cost efficiency and environmental considerations.

Fluorination and Phenylacetic Acid Side Chain Formation

Starting from phenylacetic acid derivatives, fluorination is applied to introduce the fluorine atoms on the aromatic ring and the difluoromethoxy group. This may involve:

- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

- Nucleophilic substitution reactions to introduce the difluoromethoxy group.

- Controlled reaction conditions to avoid over-fluorination or degradation.

This approach allows for the synthesis of 4-(Difluoromethoxy)phenylacetic acid with high specificity and is useful for producing building blocks for pharmaceuticals.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotization + Vinylidene Chloride Addition | Fluoroaniline derivatives | NaNO₂, HCl, vinylidene chloride, Cu catalyst, phase transfer catalyst | Low temp (-5 to 5°C), acidic hydrolysis at 65-75°C | High purity, scalable, well-established | Requires careful temperature control, hazardous reagents |

| O-Alkylation of Hydroxybenzaldehyde | 4-Difluoromethoxy-3-hydroxybenzaldehyde | Difluoromethylating agents, oxidants, NaOH | Multi-step, alkaline conditions | Specific introduction of difluoromethoxy group, industrially optimized | Multi-step, requires purified intermediates |

| Fluorination of Phenylacetic Acid Derivatives | Phenylacetic acid derivatives | Electrophilic fluorinating agents | Controlled fluorination conditions | Direct fluorination, adaptable to diverse substrates | Potential over-fluorination, sensitive reagents |

Research Findings and Optimization Notes

- Phase transfer catalysts and copper-based catalysts significantly improve yields in the diazotization and vinylidene chloride addition method by enhancing reaction rates and selectivity.

- Using sodium hydroxide as the base in oxidation steps during O-alkylation routes offers a more economical and scalable alternative to stronger bases like sodium hydride or potassium tert-butoxide.

- Purification via recrystallization from toluene yields products with HPLC purities exceeding 99%, essential for pharmaceutical-grade material.

- Reaction monitoring and temperature control are critical, especially during diazotization and hydrolysis steps, to prevent decomposition and side reactions.

- The presence of fluorine atoms modulates the reactivity of intermediates, requiring tailored reaction conditions compared to non-fluorinated analogs.

Análisis De Reacciones Químicas

Types of Reactions

4-Difluoromethoxy-3-fluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized aromatic compounds .

Aplicaciones Científicas De Investigación

4-Difluoromethoxy-3-fluorophenylacetic acid is utilized in several scientific research fields:

Mecanismo De Acción

The mechanism of action of 4-Difluoromethoxy-3-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Difluoromethoxy-3-chlorophenylacetic acid

- 4-Difluoromethoxy-3-bromophenylacetic acid

- 4-Difluoromethoxy-3-iodophenylacetic acid

Uniqueness

4-Difluoromethoxy-3-fluorophenylacetic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical and biological properties.

Actividad Biológica

4-Difluoromethoxy-3-fluorophenylacetic acid (CAS No. 243659-15-6) is a chemical compound characterized by its difluoromethoxy group attached to a phenylacetic acid structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique molecular structure that includes:

- Molecular Formula : C10H8F3O3

- Molecular Weight : Approximately 202.15 g/mol

The presence of fluorine atoms in its structure is significant as it can enhance the compound's reactivity and biological activity compared to non-fluorinated analogs.

Research indicates that this compound may function through several mechanisms:

- Histone Deacetylase Inhibition : The compound has been identified as a potential non-competitive inhibitor of histone deacetylases (HDACs). HDACs play a critical role in gene regulation by removing acetyl groups from histones, leading to gene silencing. Inhibition of these enzymes can reactivate silenced genes, which is particularly relevant in cancer therapy.

- Interaction with Biological Molecules : Preliminary studies suggest that the compound may interact with various proteins or enzymes, potentially modulating biological pathways involved in disease processes. However, comprehensive studies are necessary to elucidate these interactions fully.

Antimicrobial and Anticancer Properties

This compound has been explored for its antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound has shown promise as a precursor for developing novel antimicrobial agents. Its unique structure allows it to potentially inhibit bacterial growth or fungal infections.

- Anticancer Activity : By inhibiting HDACs, this compound may contribute to cancer treatment strategies by promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Study on HDAC Inhibition : A study demonstrated that compounds with similar structures effectively inhibited HDAC activity, leading to increased acetylation of histones and reactivation of silenced genes associated with tumor suppression.

- Fluorinated Compounds in Drug Development : Research highlighted the importance of fluorinated compounds in drug design, noting that the introduction of fluorine atoms often enhances pharmacological properties such as bioavailability and metabolic stability .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H8F3O3 | Two fluorine atoms; difluoromethoxy group | Potential HDAC inhibitor; antimicrobial properties |

| Phenylacetic Acid | C8H8O2 | No fluorination; basic phenyl structure | Limited biological activity |

| Fluoroacetic Acid | C2H3F2O2 | Highly toxic; single fluorine atom | Toxicity limits its use |

| 4-Fluorophenylacetic Acid | C9H9FO2 | Single fluorine on phenyl ring | Moderate activity against certain pathogens |

Q & A

Q. What are the recommended synthetic routes for 4-difluoromethoxy-3-fluorophenylacetic acid, and how do reaction conditions influence yield?

A two-step synthesis is commonly employed: (1) fluorination of a methoxy precursor using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by (2) Friedel-Crafts alkylation or nucleophilic substitution to introduce the acetic acid moiety. Optimal yields (~65-70%) are achieved under anhydrous conditions at -20°C for fluorination, with tetrahydrofuran (THF) as the solvent . Side reactions, such as over-fluorination or ester hydrolysis, can be minimized by controlling stoichiometry (1:1.2 molar ratio of precursor to fluorinating agent) and reaction time (<6 hours).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 19F NMR : Critical for confirming fluorination patterns. Peaks appear at δ -120 to -140 ppm for aromatic fluorine and δ -70 to -90 ppm for difluoromethoxy groups .

- LC-MS (ESI−) : Provides molecular ion [M−H]⁻ at m/z 232.04 (calculated) with fragmentation peaks at m/z 187 (loss of COOH) and m/z 145 (loss of CF₂O) .

- FT-IR : Strong absorbance at 1700–1720 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (C-F stretch) .

Q. How does the solubility profile of this compound impact formulation in biological assays?

The compound exhibits limited aqueous solubility (0.8–1.2 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents (e.g., DMSO, acetone). For in vitro studies, stock solutions in DMSO (10 mM) diluted to ≤0.1% v/v in buffer prevent precipitation. Co-solvents like PEG-400 (10% v/v) enhance solubility in pharmacokinetic studies .

Q. What safety precautions are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential HF release during hydrolysis .

- Storage : Store at 2–8°C under argon to prevent degradation; shelf life is 12–18 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of analogs with improved metabolic stability?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict metabolic soft spots. The difluoromethoxy group reduces electron density at the aromatic ring, lowering susceptibility to CYP450-mediated oxidation. Substituents at the para-position of the acetic acid moiety (e.g., methyl groups) further enhance metabolic half-life (t₁/₂) from 2.1 to 4.8 hours in microsomal assays .

Q. What strategies resolve contradictions in reported IC₅₀ values for COX-2 inhibition?

Discrepancies arise from assay conditions:

- Cell-based vs. enzymatic assays : IC₅₀ ranges from 12 μM (human recombinant COX-2) to 28 μM (RAW 264.7 macrophages) due to differential cellular uptake .

- Buffer pH : Activity decreases at pH >7.5, as ionization of the carboxylic acid group reduces membrane permeability. Standardize assays at pH 7.0 ± 0.2 .

Q. How can LC-MS/MS methods be optimized to quantify trace metabolites in plasma?

- Column : Use a C18 reverse-phase column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient.

- Detection : MRM transitions m/z 232→187 (parent) and m/z 248→203 (hydroxylated metabolite). Limit of quantification (LOQ): 5 ng/mL .

- Sample prep : Solid-phase extraction (C18 cartridges) with 80% recovery; avoid heparinized tubes to prevent ion suppression .

Q. What mechanistic insights explain the compound’s dual activity as a PPAR-γ agonist and NF-κB inhibitor?

Structural studies reveal:

- PPAR-γ binding : The difluoromethoxy group occupies the hydrophobic pocket (Leu330, Phe282), stabilizing the active conformation (ΔG = −9.2 kcal/mol) .

- NF-κB inhibition : The acetic acid moiety chelates IKKβ catalytic lysine (K44), disrupting phosphorylation of IκBα (IC₅₀ = 18 μM) . Synergistic effects are observed in TNF-α-induced inflammation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.